molecular formula C14H15F3N4O2 B7788842 Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate

Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate

Cat. No.: B7788842
M. Wt: 328.29 g/mol
InChI Key: BJNAOUVCLVYZQJ-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate is a synthetic organic compound that belongs to the class of nicotinates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group and the piperazine ring in its structure suggests potential biological activity, making it a compound of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable nicotinic acid derivative.

    Introduction of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Piperazine Ring: The piperazine moiety is introduced via a nucleophilic substitution reaction with a suitable piperazine derivative.

    Cyano Group Addition: The cyano group is introduced through a cyanation reaction, often using reagents like cyanogen bromide.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The piperazine ring and the trifluoromethyl group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate would depend on its specific biological target. Generally, compounds with a piperazine ring and a trifluoromethyl group can interact with various enzymes and receptors, modulating their activity. The cyano group can also play a role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyano-6-(morpholin-4-yl)-2-(trifluoromethyl)nicotinate: Similar structure but with a morpholine ring instead of piperazine.

    Ethyl 5-cyano-6-(piperidin-1-yl)-2-(trifluoromethyl)nicotinate: Contains a piperidine ring instead of piperazine.

    Ethyl 5-cyano-6-(piperazin-1-yl)-2-(methyl)nicotinate: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate is unique due to the combination of the trifluoromethyl group and the piperazine ring, which can impart distinct biological properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 5-cyano-6-piperazin-1-yl-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c1-2-23-13(22)10-7-9(8-18)12(20-11(10)14(15,16)17)21-5-3-19-4-6-21/h7,19H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNAOUVCLVYZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCNCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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